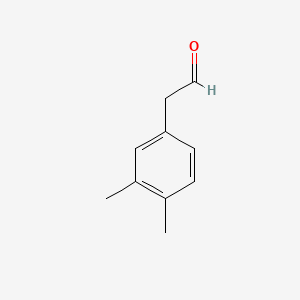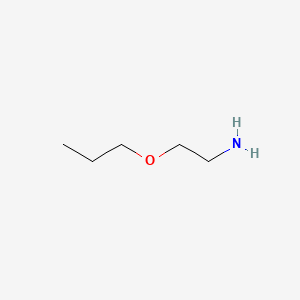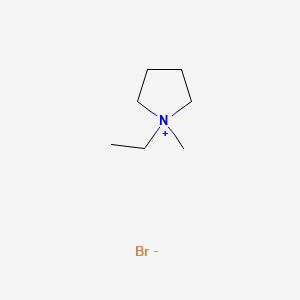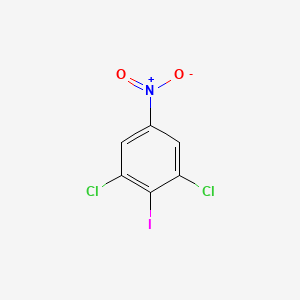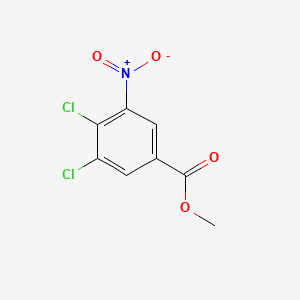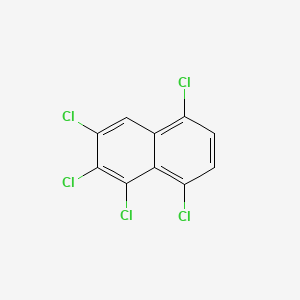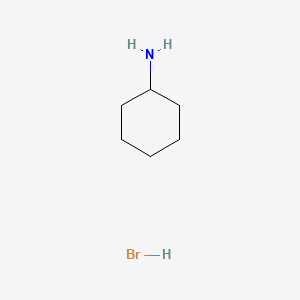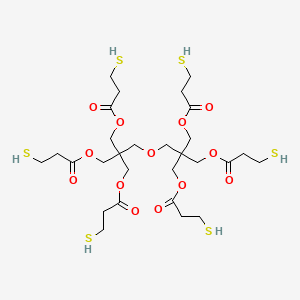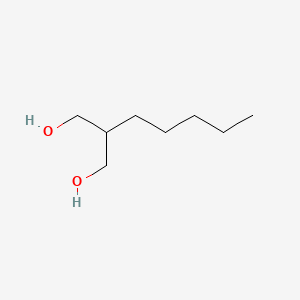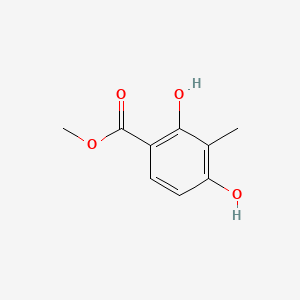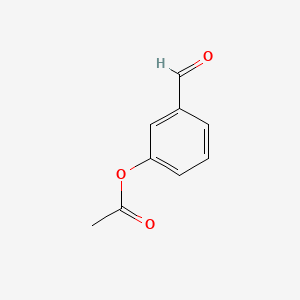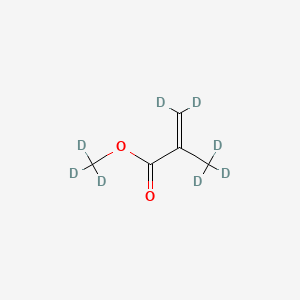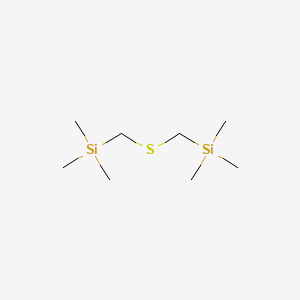
Bis(trimethylsilylmethyl) sulfide
Vue d'ensemble
Description
Bis(trimethylsilylmethyl) sulfide, also known as Thiobis(methylene)bis(trimethylsilane), is a chemical compound with the empirical formula C8H22SSi2 . It is a colorless liquid with a foul odor .
Synthesis Analysis
The reagent is prepared by treating trimethylsilyl chloride with anhydrous sodium sulfide . The reaction is as follows:It must be protected from air because it hydrolyzes readily .
Molecular Structure Analysis
The molecular weight of Bis(trimethylsilylmethyl) sulfide is 206.50 g/mol . The SMILES string representation isCSi(C)CSCSi(C)C . Chemical Reactions Analysis
Bis(trimethylsilylmethyl) sulfide is used as a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(trimethylsilylmethyl) sulfide are as follows :Applications De Recherche Scientifique
Application 1: Conversion of Metal Oxides and Chlorides into Corresponding Sulfides
- Summary of the Application : Bis(trimethylsilyl)sulfide is used as a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides .
- Methods of Application or Experimental Procedures : An idealized reaction is: .
- Results or Outcomes : The result of this reaction is the conversion of metal oxides and chlorides into their corresponding sulfides .
Application 2: Synthesis of Aromatic and Heteroaromatic o-Azido-Thioaldehydes
- Summary of the Application : Bis(trimethylsilyl)sulfide is used in the synthesis of aromatic and heteroaromatic o-azido-thioaldehydes .
- Methods of Application or Experimental Procedures : Treatment of aromatic and heteroaromatic o-azidoaldehydes with bis(trimethyl-silyl)sulfide and a suitable catalyst affords an easy access to the corresponding o-azidothioaldehydes .
- Results or Outcomes : The result of this reaction is the formation of o-azidothioaldehydes as their Diels-Alder cycloadducts with dienes .
Application 3: Conversion of Aldehydes and Ketones to Thiones
- Summary of the Application : Bis(trimethylsilyl)sulfide is used in the conversion of aldehydes and ketones to the corresponding thiones .
- Methods of Application or Experimental Procedures : The reaction involves the treatment of aldehydes and ketones with bis(trimethylsilyl)sulfide .
- Results or Outcomes : The result of this reaction is the formation of thiones from the corresponding aldehydes and ketones .
Application 4: Preparation of Large Ag-S Clusters
- Summary of the Application : Bis(trimethylsilyl)sulfide is used in the preparation of large silver-sulfur (Ag-S) clusters .
- Methods of Application or Experimental Procedures : The specific experimental procedures for the preparation of large Ag-S clusters using bis(trimethylsilyl)sulfide are not provided in the source .
- Results or Outcomes : The result of this reaction is the formation of large Ag-S clusters .
Application 5: Synthetic Equivalent of (Methylthio)methyl Anion
- Summary of the Application : Bis(trimethylsilylmethyl) sulfide is used as a synthetic equivalent of (methylthio)methyl anion in F-promoted reactions .
- Methods of Application or Experimental Procedures : The specific experimental procedures for this application are not provided in the source .
- Results or Outcomes : The result of this reaction is the formation of (methylthio)methyl anion .
Safety And Hazards
Bis(trimethylsilylmethyl) sulfide is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It reacts exothermically with water, releasing toxic H2S . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
Propriétés
IUPAC Name |
trimethyl(trimethylsilylmethylsulfanylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUCMFTNKRCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197046 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilylmethyl) sulfide | |
CAS RN |
4712-51-0 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilylmethyl) Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



